An In-depth Technical Guide to 1-Iodononane: Physical Properties and Data
An In-depth Technical Guide to 1-Iodononane: Physical Properties and Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodononane, a vital alkyl iodide, serves as a key building block in organic synthesis and holds significant potential in the realms of pharmaceutical and materials science. Its linear nine-carbon chain, coupled with a reactive iodine terminus, makes it a versatile intermediate for introducing nonyl groups into a wide array of molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of 1-iodononane, detailed experimental protocols for its synthesis, and relevant safety information.
Core Physical and Chemical Properties
The fundamental properties of 1-iodononane are summarized in the tables below, offering a quick reference for laboratory applications.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₉I | [1][2][3][4] |
| Molecular Weight | 254.15 g/mol | [1][5][6] |
| Appearance | Clear, colorless to pale yellow liquid | [5][7] |
| Density | 1.288 g/mL at 25 °C | [1][5][6][8] |
| Boiling Point | 107-108 °C at 8 mmHg | [1][5][6][8] |
| Melting Point | -20 °C | [1][7] |
| Refractive Index (n20/D) | 1.487 | [5][6] |
| Flash Point | 85 °C (185 °F) - closed cup | [1][5] |
| Solubility | Insoluble in water. Soluble in chloroform (B151607) and methanol. | [1][7] |
Chemical Identifiers and Spectral Data
| Identifier/Spectrum | Value/Details | Reference(s) |
| CAS Number | 4282-42-2 | [1][2][5][6] |
| InChI | InChI=1S/C9H19I/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3 | [1][2][5] |
| InChIKey | OGSJMFCWOUHXHN-UHFFFAOYSA-N | [1][2][5] |
| SMILES | CCCCCCCCCI | [5][6] |
| ¹H NMR | Data available | [2] |
| ¹³C NMR | Data available | [2] |
| Mass Spectrum (EI) | Data available | [3] |
| IR Spectrum | Data available | [2] |
Experimental Protocols
The synthesis of 1-iodononane from its corresponding alcohol, 1-nonanol, is a standard procedure in organic chemistry. Below is a detailed methodology based on the reaction with sodium iodide and phosphoric acid, a common and effective method for preparing primary iodoalkanes.[1][8]
Synthesis of 1-Iodononane from 1-Nonanol
This protocol describes the conversion of 1-nonanol to 1-iodononane via an Sₙ2 reaction.
Materials:
-
1-Nonanol
-
Sodium iodide (NaI)
-
85% Phosphoric acid (H₃PO₄)
-
5% Sodium bisulfite (NaHSO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-nonanol, sodium iodide, and 85% phosphoric acid.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Extraction: Shake the funnel and allow the layers to separate. Collect the organic layer.
-
Washing: Wash the organic layer sequentially with 5% sodium bisulfite solution (to remove any unreacted iodine), water, and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude 1-iodononane can be further purified by vacuum distillation to yield a clear, colorless liquid.
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Phosphoric acid is corrosive and should be handled with care.
-
Diethyl ether is highly flammable; ensure there are no open flames or spark sources nearby.
Visualizations
Synthesis Workflow of 1-Iodononane
The following diagram illustrates the key steps in the synthesis and purification of 1-iodononane from 1-nonanol.
Caption: Synthesis and purification workflow for 1-iodononane.
Safety Information
1-Iodononane is considered a hazardous substance and requires careful handling.[2]
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][5]
-
Precautionary Statements: Avoid breathing mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. It is sensitive to light and may discolor upon exposure.[1][7][8] It may be stabilized with copper.[5][6]
-
Inpatibilities: Incompatible with strong oxidizing agents and strong bases.[1][8]
This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the full Safety Data Sheet (SDS) before handling 1-iodononane.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 3. Finkelstein Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]
- 6. CN105001046A - Nonyl alcohol synthesis process - Google Patents [patents.google.com]
- 7. organicmystery.com [organicmystery.com]
- 8. scilit.com [scilit.com]
